2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Overview
Description
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is an organic compound that can be used in various fields of life sciences . It has a molecular weight of 353.42 . The IUPAC name for this compound is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 . More detailed physical and chemical properties were not found in the available resources .Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, has seen applications in drug synthesis due to its carbonyl and carboxyl functional groups, which offer versatility in chemical reactions. LEV can directly synthesize drugs or synthesize related derivatives for drug synthesis. Its role in forming pharmaceutical intermediates and acting as a linker to connect pharmaceutical reagents with carriers highlights its potential in medicine, especially in cancer treatment and the development of medical materials (Zhang et al., 2021).
Functionalization of Quantum Dots with Amino Acids
The functionalization of carbon-based quantum dots using amino acids enhances their electronic and optical properties, making them suitable for optoelectronic devices. This application demonstrates the capability of amino acid-functionalized quantum dots in diverse fields, from sensors to energy storage systems. The process involves amidation, indicating a broad potential for amino acid-functionalized quantum dots in future applications across various domains (Ravi et al., 2021).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids serve as biorenewable chemicals and precursors for various industrial chemicals. However, their inhibitory effects on microbes during fermentative production highlight the importance of understanding and mitigating these effects. This research area focuses on identifying metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition, crucial for the bio-based production of chemicals (Jarboe et al., 2013).
Sorption of Herbicides to Soil and Organic Matter
The study of sorption of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), to soil and organic matter is vital for understanding their environmental fate and impact. This research informs strategies for managing herbicide application and mitigating their potential negative effects on ecosystems (Werner et al., 2012).
Spin Label Amino Acid TOAC in Peptide Studies
The spin label amino acid TOAC has been employed in studying peptides and peptide synthesis. Its rigid character and incorporation via peptide bonds have made it a valuable tool for analyzing peptide secondary structure and dynamics. This application spans studies on peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, demonstrating TOAC's value in biochemical research (Schreier et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275950, DTXSID70865784 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_39542 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
CAS RN |
35661-39-3, 35661-38-2 | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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